molecular formula C14H22N2O5 B14864351 O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate

O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate

Cat. No.: B14864351
M. Wt: 298.33 g/mol
InChI Key: YKLMCYGEWCAGCI-KXUCPTDWSA-N
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Description

O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo[3.2.1]octane core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The tert-butyl and ethyl groups are then introduced through esterification reactions using tert-butyl alcohol and ethyl alcohol, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • 8-Boc-3,8-diazabicyclo[3.2.1]octane
  • Ethyl 4-aminopyrimidine-2-carboxylate

Uniqueness

O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butyl and ethyl groups, along with the diazabicyclo[3.2.1]octane core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

8-O-tert-butyl 2-O-ethyl (1R,2R,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate

InChI

InChI=1S/C14H22N2O5/c1-5-20-12(18)10-8-6-7-9(11(17)15-10)16(8)13(19)21-14(2,3)4/h8-10H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-/m1/s1

InChI Key

YKLMCYGEWCAGCI-KXUCPTDWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)C(=O)N1

Canonical SMILES

CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

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